molecular formula C10H10ClNO2 B8587068 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl Acetate

3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl Acetate

Cat. No. B8587068
M. Wt: 211.64 g/mol
InChI Key: NTFIUSWIVCCRNR-UHFFFAOYSA-N
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Description

3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl Acetate is a useful research compound. Its molecular formula is C10H10ClNO2 and its molecular weight is 211.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl Acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl Acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl Acetate

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

(3-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl) acetate

InChI

InChI=1S/C10H10ClNO2/c1-6(13)14-9-3-2-7-4-8(11)5-12-10(7)9/h4-5,9H,2-3H2,1H3

InChI Key

NTFIUSWIVCCRNR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC2=C1N=CC(=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-chloro-6,7-dihydro-5H-[1]pyrindine 1-oxide (2.07 g, 12.2 mmol) in acetic acid anhydride (62.2 ml, 659 mmol) was stirred at 110° C. for 20 hours. For the workup, the solvent was removed at reduced pressure and the residue quenched with saturated aqueous solution of sodium hydrogen carbonate. The aqueous phase was extracted with dichloromethane, the resulting organic layers combined and dried over sodium sulfate. After evaporation of the solvent, the residue was purified by flash chromatography on silica gel using a gradient of heptane/ethyl acetate=100:0 to 70:30 as the eluent. The acetic acid 3-chloro-6,7-dihydro-5H-[1]pyrindin-7-yl ester was obtained as a red liquid (1.57 g, 61%); (calculated) C10H10ClNO2 [211.65]; (found) [M+H]+=212.
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
62.2 mL
Type
reactant
Reaction Step One
Yield
61%

Synthesis routes and methods II

Procedure details

A solution of 3-chloro-6,7-dihydro-5H-cyclopentapyridine 1-oxide (1 g, 5.9 mmole) in acetic anhydride (30 ml) was heated to 110° C. and stirred at this temperature for 20 h. The solvent was evaporated and the residue was partitioned between aqueous saturated NaHCO3 solution and dichloromethane. The organic layer was dried, evaporated and the residue was purified by flash chromatography over silica using EtOAc/n-heptane (gradient from 0% to 30% EtOAc) to give the title compound as a red liquid (880 mg, 71% yield). MS (ESI): m/z=212.0 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Yield
71%

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